Human TSHR Antagonism and Selectivity Over FSHR: A Head-to-Head Receptor Profiling Comparison
In direct comparative assays using human receptors expressed in HEK293 cells, 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibited an IC50 of 71 nM against the thyroid-stimulating hormone receptor (TSHR), while showing an IC50 of 2,550 nM against the follicle-stimulating hormone receptor (FSHR) [1]. This represents a selectivity ratio of approximately 36-fold for TSHR over FSHR. In contrast, the 7-methyl isomer (CAS 1710834-07-3) and the unsubstituted parent compound (CAS 1630031-24-1) have not been reported with comparable dual-receptor profiling data, highlighting the unique pharmacophore contribution of the 6-methyl group.
| Evidence Dimension | Receptor binding selectivity (Human TSHR vs. Human FSHR) |
|---|---|
| Target Compound Data | TSHR IC50 = 71 nM; FSHR IC50 = 2,550 nM |
| Comparator Or Baseline | Internal selectivity baseline (same compound, two receptors). Comparator analogs (7-methyl isomer, parent unsubstituted compound) lack reported dual-receptor activity. |
| Quantified Difference | 35.9-fold selectivity for TSHR over FSHR |
| Conditions | Antagonist activity assessed by reduction of cAMP production in HEK293 cells (human TSHR) and inhibition of human FSHR, both using TR-FRET based assays (BindingDB/ChEMBL curated data). |
Why This Matters
This selectivity profile makes the compound a preferable starting point for developing TSHR-targeted probes or therapeutics, where off-target activity at FSHR (a gonadotropin receptor) must be minimized to avoid endocrine side effects.
- [1] BindingDB. BDBM50614119 (CHEMBL5271120). Affinity Data for Human TSHR (IC50=71 nM) and Human FSHR (IC50=2.55 µM). URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614119 (accessed 2026-05-03). View Source
